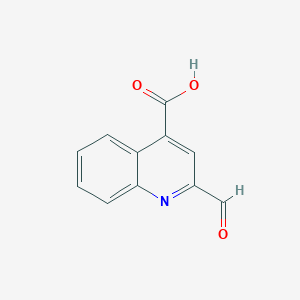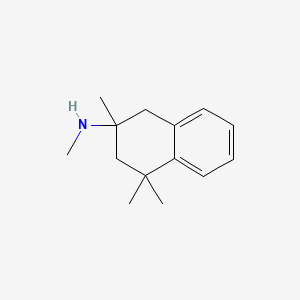
N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with a complex structure that includes multiple methyl groups and a naphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by amination. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Catalysts such as palladium or nickel may be employed to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate biochemical reactions. The pathways involved can vary depending on the specific application, but often involve binding to active sites and altering the activity of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another compound with multiple methyl groups and a cyclic structure.
Naphthalene derivatives: Compounds with similar naphthalene backbones but different functional groups.
Uniqueness
N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific arrangement of methyl groups and the presence of an amine group
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
N,2,4,4-tetramethyl-1,3-dihydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21N/c1-13(2)10-14(3,15-4)9-11-7-5-6-8-12(11)13/h5-8,15H,9-10H2,1-4H3 |
Clave InChI |
KECWEGGRWILTDF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC2=CC=CC=C21)(C)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





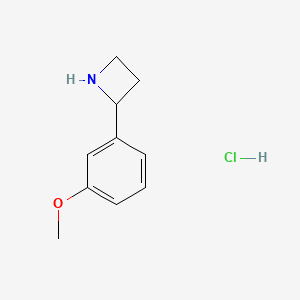
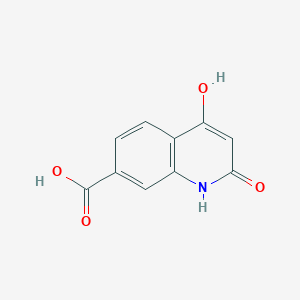

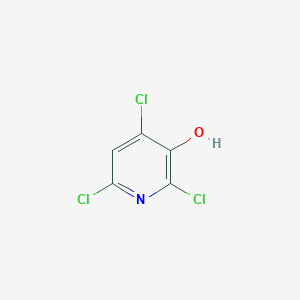
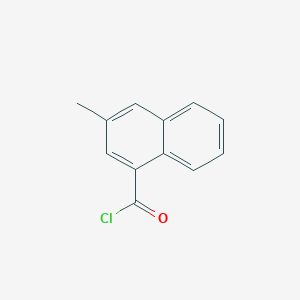

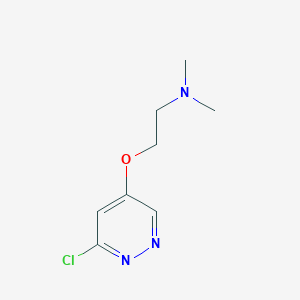
![Thiazolo[4,5-c]isoquinolin-2-amine](/img/structure/B11899233.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)
